molecular formula C15H13ClFNO2 B5866627 N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide

Katalognummer B5866627
Molekulargewicht: 293.72 g/mol
InChI-Schlüssel: AYZAZIFQXVNMSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide, commonly known as CFTR modulator, is a small molecule drug that is used to treat cystic fibrosis. It works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for the transport of salt and water across cell membranes. CFTR modulator has been the subject of extensive scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to the scientific community.

Wirkmechanismus

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator works by targeting the this compound protein, which is mutated in patients with cystic fibrosis. The drug helps to restore the function of the this compound protein by increasing the amount of protein that is present on the cell surface and improving the transport of salt and water across cell membranes. This leads to improved lung function and reduced respiratory infections in patients with cystic fibrosis.
Biochemical and Physiological Effects
This compound modulator has been shown to have a number of biochemical and physiological effects in patients with cystic fibrosis. The drug has been shown to improve lung function, reduce the frequency of respiratory infections, and improve the quality of life in patients with cystic fibrosis. This compound modulator has also been shown to improve the transport of salt and water across cell membranes in patients with cystic fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has several advantages for use in lab experiments. The drug is relatively easy to synthesize and is readily available. This compound modulator has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound modulator also has some limitations for use in lab experiments. The drug is expensive, and its use requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for research on N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator. One area of interest is the development of new this compound modulators that are more effective and have fewer side effects than existing drugs. Another area of interest is the use of this compound modulators in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, there is ongoing research on the use of this compound modulators in patients with different mutations of the this compound protein.

Synthesemethoden

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator involves several steps, including the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride, which is then reacted with N-(2-chloroethyl)phthalimide to form N-[2-(2-fluorobenzoyl)ethyl]phthalimide. This intermediate is then reacted with 4-chlorophenol in the presence of potassium carbonate to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide modulator has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The drug has been shown to improve lung function and reduce the frequency of respiratory infections in patients with cystic fibrosis. This compound modulator has also been studied for its potential use in treating other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.

Eigenschaften

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZAZIFQXVNMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.